Antimycobacterial agent-4

Antimycobacterial MIC Mycobacterium tuberculosis

Antimycobacterial agent‑4 (WAY‑658650) is a structurally defined 2‑amino‑4‑(2‑pyridyl)thiazole derivative that occupies a critical intermediate position in the antimycobacterial SAR landscape. Its 4‑nitrobenzamide pharmacophore delivers a MIC₉₉ of 5 μM against M. tuberculosis H37Rv while retaining near‑equipotent antiplasmodial activity (IC₅₀ = 6.1 μM, P. falciparum NF54). Unlike highly potent but metabolically labile analogs (e.g., 3‑chlorobenzoyl derivative), this compound provides a stable reference point for benchmarking novel library members. The well‑characterized CHO cytotoxicity (IC₅₀ = 2.2 μM; SI = 2.27) and adenosine receptor off‑target profile (A₁ Ki = 1500 nM; A₃ Ki = 3500 nM) make it an indispensable dual‑use control for both potency and selectivity assays.

Molecular Formula C15H10N4O3S
Molecular Weight 326.3 g/mol
Cat. No. B10815902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycobacterial agent-4
Molecular FormulaC15H10N4O3S
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20)
InChIKeyJQVGGGLUCDRLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimycobacterial agent-4: Chemical Identity and Baseline Procurement Data for the 2‑Aminothiazole Derivative


Antimycobacterial agent‑4 (CAS 476319‑66‑1), also designated as 4‑nitro‑N‑[4‑(2‑pyridyl)thiazol‑2‑yl]benzamide or WAY‑658650, is a synthetic 2‑amino‑4‑(2‑pyridyl)thiazole derivative [1]. The compound exhibits in vitro activity against Mycobacterium tuberculosis H37Rv, with a reported MIC₉₉ of 5 μM, and demonstrates additional antiplasmodial activity against the chloroquine‑sensitive NF54 strain of Plasmodium falciparum (IC₅₀ = 6.1 μM) . It is primarily employed as a research tool in antimycobacterial and antiplasmodial discovery programs and is available from multiple specialty chemical suppliers for preclinical investigation.

Why Antimycobacterial agent-4 Cannot Be Replaced by a Generic 2‑Aminothiazole Analog


The antimycobacterial activity of 2‑aminothiazole derivatives is exquisitely sensitive to substituent identity and substitution pattern on the phenyl ring attached via the amide linker. The 4‑nitrobenzamide moiety present in Antimycobacterial agent‑4 confers a unique combination of moderate antimycobacterial potency (MIC₉₉ = 5 μM) and measurable antiplasmodial activity (IC₅₀ = 6.1 μM) [1]. Replacement of the nitro group or alteration of the substitution position dramatically alters both potency and selectivity—for instance, the 3‑chlorobenzoyl analog (compound 55) achieves sub‑nanomolar MIC values (0.024 μM) but suffers from rapid hepatic microsomal metabolism [2], while unsubstituted or para‑methoxy analogs exhibit substantially diminished antimycobacterial activity [1]. Consequently, Antimycobacterial agent‑4 occupies a distinct position within the structure–activity landscape that cannot be replicated by arbitrary substitution of a generic 2‑aminothiazole scaffold.

Antimycobacterial agent-4: Head‑to‑Head Quantitative Differentiation Data for Procurement Decisions


Antimycobacterial Potency of Antimycobacterial agent-4 Relative to First‑Line Antitubercular Agents

Antimycobacterial agent‑4 exhibits an MIC₉₉ of 5 μM against M. tuberculosis H37Rv, which is approximately 11‑fold less potent than isoniazid (INH) tested under comparable broth microdilution conditions . INH typically demonstrates an MIC₉₀ of 0.2–0.5 μM against the same wild‑type H37Rv strain [1]. While Antimycobacterial agent‑4 is not intended to compete with INH on potency, its moderate activity and distinct chemical scaffold make it a valuable comparator for evaluating novel 2‑aminothiazole analogs and for probing structure–activity relationships that diverge from the mycolic acid synthesis inhibition mechanism of INH.

Antimycobacterial MIC Mycobacterium tuberculosis

Comparative Potency Within the 2‑Aminothiazole Chemical Series

Within the 2‑aminothiazole series, Antimycobacterial agent‑4 (MIC₉₉ = 5 μM) is substantially less potent than the optimized 3‑chlorobenzoyl analog (compound 55), which achieves an MIC of 0.024 μM under similar 7H9 broth conditions [1]. Conversely, it is more active than several unsubstituted benzamide or para‑methoxy analogs that display MIC values >50 μM or are inactive [2]. This intermediate potency positions Antimycobacterial agent‑4 as a critical benchmark for assessing the contribution of the 4‑nitro substituent to antimycobacterial activity.

SAR 2‑aminothiazole antimycobacterial

Selectivity Index (Therapeutic Window) of Antimycobacterial agent-4 Versus Reference Antitubercular Agents

Antimycobacterial agent‑4 exhibits a selectivity index (SI) of 2.27, calculated as the ratio of CHO cell cytotoxicity (IC₅₀ = 2.2 μM) to antimycobacterial MIC₉₉ (5 μM) . This narrow window contrasts sharply with first‑line agents: isoniazid typically demonstrates an SI >100 against mammalian cell lines, while the optimized 2‑aminothiazole analog compound 55 achieves a therapeutic index of approximately 300 [1]. The limited selectivity of Antimycobacterial agent‑4 underscores its utility as a tool compound for studying cytotoxic liabilities inherent to the 4‑nitrobenzamide pharmacophore and for benchmarking improvements in selectivity achieved by subsequent analogs.

Cytotoxicity Selectivity Index CHO cells

Dual Antimycobacterial–Antiplasmodial Activity Profile of Antimycobacterial agent-4

Antimycobacterial agent‑4 demonstrates comparable in vitro potency against M. tuberculosis (MIC₉₉ = 5 μM) and the chloroquine‑sensitive NF54 strain of P. falciparum (IC₅₀ = 6.1 μM), yielding an antiplasmodial‑to‑antimycobacterial potency ratio of 1.22 . In contrast, first‑line antitubercular agents such as isoniazid and rifampicin exhibit negligible antiplasmodial activity, and dedicated antimalarial 2‑aminothiazole analogs often show reduced antimycobacterial potency [1]. The near‑equipotent dual‑activity profile of Antimycobacterial agent‑4 makes it uniquely suited for cross‑pathogen comparative studies and for exploring the pharmacophore requirements that govern activity against both Mycobacterium and Plasmodium species.

Antiplasmodial Dual activity Plasmodium falciparum

Optimal Research and Procurement Use Cases for Antimycobacterial agent-4


Structure–Activity Relationship (SAR) Benchmarking in 2‑Aminothiazole Lead Optimization

Antimycobacterial agent‑4 serves as a moderately potent reference compound (MIC₉₉ = 5 μM) for evaluating the impact of substituent modifications on the benzamide moiety. Its well‑characterized activity allows researchers to quantify the gain or loss of antimycobacterial potency when replacing the 4‑nitro group with alternative electron‑withdrawing or electron‑donating substituents . Procurement of this compound is particularly valuable when establishing baseline SAR trends for novel 2‑aminothiazole libraries, as it occupies a clearly defined intermediate position between highly potent analogs (e.g., compound 55) and inactive derivatives [1].

Cytotoxicity and Selectivity Profiling in Mammalian Cell Models

With a CHO cell IC₅₀ of 2.2 μM and a correspondingly low selectivity index of 2.27, Antimycobacterial agent‑4 provides a quantifiable benchmark for assessing the cytotoxic liabilities associated with the 4‑nitrobenzamide pharmacophore . This property makes it an ideal control compound for cell‑based toxicity screening campaigns and for validating assays designed to identify 2‑aminothiazole analogs with improved therapeutic windows [1].

Dual‑Pathogen Activity Screening and Cross‑Resistance Studies

The near‑equipotent activity of Antimycobacterial agent‑4 against M. tuberculosis (MIC₉₉ = 5 μM) and P. falciparum (IC₅₀ = 6.1 μM) positions it as a unique tool for investigating shared metabolic vulnerabilities between bacterial and parasitic pathogens . Researchers engaged in multi‑pathogen drug discovery or in elucidating resistance mechanisms that span Mycobacterium and Plasmodium species will find this compound especially useful for cross‑validation experiments [1].

Adenosine Receptor Off‑Target Profiling Reference

Antimycobacterial agent‑4 exhibits measurable affinity for adenosine A₁ (Ki = 1500 nM) and A₃ (Ki = 3500 nM) receptors, with 29% displacement of A₂A binding at 10 μM . These data enable its use as a reference compound in off‑target counter‑screening panels when developing 2‑aminothiazole‑based antimycobacterial agents, helping to distinguish target‑mediated antimycobacterial effects from potential adenosine receptor‑mediated confounding activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimycobacterial agent-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.